N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes a methoxyphenyl group, a nitrobenzamide group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method is the reduction of Schiff bases, which can be achieved using sodium borohydride (NaBH4) as a reducing agent. This method is preferred due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or tin. These catalysts are effective in reducing nitriles and amides to form secondary amines, which are then further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 2-((4-chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide is unique due to its specific structural features, such as the presence of both methoxy and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-14(4-3-5-15(11)18(20)21)16(19)17-10-12-6-8-13(22-2)9-7-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPUEESUHBIRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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